CID 12851498
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Overview
Description
CID 12851498 is a synthetic prostaglandin analog designed to resemble dinoprostone. It is a highly potent inhibitor of gastric hydrochloric acid secretion and is primarily used in the treatment of peptic ulcer disease . This compound is an analog of prostaglandin E2 but selectively binds to and activates the EP3 receptor, making it more targeted in its action .
Preparation Methods
CID 12851498 is synthesized through a series of chemical reactions involving key intermediates. One of the synthetic routes involves the preparation of enone intermediates, which are then subjected to various chemical transformations to yield enprostil . The industrial production methods typically involve multi-step synthesis processes that ensure high purity and yield of the final product .
Chemical Reactions Analysis
CID 12851498 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically derivatives of enprostil with modified functional groups .
Scientific Research Applications
CID 12851498 has a wide range of scientific research applications. In medicine, it is used for its anti-ulcer properties, effectively treating gastric and duodenal ulcers by inhibiting gastric acid secretion and reducing pepsin production . In biology, enprostil is studied for its effects on cellular receptors and its potential role in modulating inflammatory responses . In the pharmaceutical industry, enprostil is used as a reference compound in the development of new drugs targeting prostaglandin receptors .
Mechanism of Action
CID 12851498 exerts its effects by selectively binding to and activating the EP3 receptor, a subtype of prostaglandin E2 receptors . This activation leads to a decrease in cyclic adenosine monophosphate (cAMP) levels, resulting in reduced gastric acid secretion. The compound also enhances bicarbonate secretion and preserves microvascular integrity in the gastric mucosa, providing a protective effect against ulcer formation .
Comparison with Similar Compounds
CID 12851498 is unique in its selective activation of the EP3 receptor, which distinguishes it from other prostaglandin E2 analogs that activate multiple receptor subtypes. Similar compounds include misoprostol, which activates EP1, EP2, EP3, and EP4 receptors, and dinoprostone, which also activates all four receptor subtypes . This compound’s selective action reduces the likelihood of unwanted side effects and toxicities associated with broader receptor activation .
Properties
Molecular Formula |
C23H28O6 |
---|---|
Molecular Weight |
400.5 g/mol |
InChI |
InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17?,19-,20-,22-/m1/s1 |
InChI Key |
PTOJVMZPWPAXER-GOJYPUSESA-N |
Isomeric SMILES |
COC(=O)CCC=C=CC[C@@H]1[C@H]([C@@H](CC1=O)O)/C=C/C(COC2=CC=CC=C2)O |
Canonical SMILES |
COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O |
Synonyms |
Enprostil Enprostil, (1alpha(R*),2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1alpha(R*),2beta(1E,3S*),3alpha)-(+-)-Isomer Enprostil, (1alpha,2alpha(1E,3S*),3beta)-(+-)-Isomer Enprostil, (1alpha,2beta(1E,3R*),3alpha)-(+-)-Isomer Enprostil, (1R-(1(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1R-(1alpha,2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(R*),2beta(1E,3R*),3alpha))-Isomer Enprostil, (1S-(1alpha(S*),2beta(1E,3R*),3alpha))-Isomer Gardrin RS 84135 RS-84135 RS84135 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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